14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one
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Overview
Description
14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[137002,709,13017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[137002,709,13017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure and properties.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3’,5-dihydroxy-3,4’,7-trimethoxyflavone: A trimethoxyflavone with similar methoxy groups but different core structure.
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: Another compound with trimethoxy groups but distinct structural features.
Uniqueness
14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one is unique due to its pentacyclic structure and specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
41451-71-2 |
---|---|
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one |
InChI |
InChI=1S/C22H22O8/c1-25-17-5-10-4-13-14(8-28-22(13)24)19(23)12-7-16-15(29-9-30-16)6-11(12)18(10)21(27-3)20(17)26-2/h5-7,13-14,19,23H,4,8-9H2,1-3H3 |
InChI Key |
VLOMFQZOMYZLFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(C4=CC5=C(C=C42)OCO5)O)OC)OC |
Origin of Product |
United States |
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